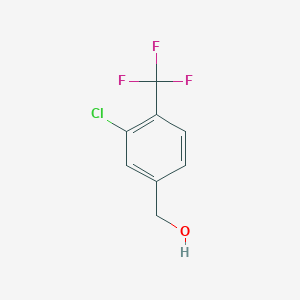

3-Chloro-4-(trifluoromethyl)benzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-chloro-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMGAIHSRGUIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659329 | |

| Record name | [3-Chloro-4-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948014-51-5 | |

| Record name | [3-Chloro-4-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethyl)benzyl alcohol

This guide provides a comprehensive technical overview of 3-Chloro-4-(trifluoromethyl)benzyl alcohol (CAS No. 948014-51-5), a key fluorinated building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to explore the compound's nuanced chemical properties, reactivity, and practical applications, grounding its claims in established scientific principles and field-proven insights.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted aromatic alcohol. The strategic placement of an electron-withdrawing trifluoromethyl group and a moderately deactivating chloro group on the benzene ring, combined with the reactive benzylic alcohol moiety, makes it a valuable intermediate for introducing complex pharmacophores into target molecules.[1] The trifluoromethyl group, in particular, is often employed in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | [3-Chloro-4-(trifluoromethyl)phenyl]methanol | PubChemLite[2] |

| CAS Number | 948014-51-5 | Parchem[3] |

| Molecular Formula | C₈H₆ClF₃O | PubChemLite[2] |

| Molecular Weight | 210.58 g/mol | Sigma-Aldrich |

| Monoisotopic Mass | 210.00592 Da | PubChemLite[2] |

| Appearance | White to almost white crystalline solid | Smolecule[4] |

| Predicted XlogP | 2.5 | PubChemLite[2] |

Note: Experimental physical constants like melting and boiling points are not widely published for this specific isomer. Data is often available for the related isomer, 4-Chloro-3-(trifluoromethyl)benzyl alcohol (CAS 65735-71-9), which has a reported melting point of 44-46°C and a boiling point of 236.2°C.[5] Researchers should verify the properties of their specific material.

Spectroscopic Profile: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show three distinct regions.

-

Aromatic Region (δ 7.5-7.8 ppm): Three protons on the aromatic ring will appear as complex multiplets. The proton at C2 (between the Cl and CH₂OH groups) will likely be the most deshielded.

-

Methylene Protons (δ ~4.7 ppm): The two benzylic protons of the -CH₂OH group will appear as a singlet, or a doublet if coupled to the hydroxyl proton.

-

Hydroxyl Proton (variable): The -OH proton will appear as a broad singlet, with its chemical shift being highly dependent on concentration and solvent.

-

-

¹³C NMR: The carbon spectrum will display signals for all eight carbons.

-

Aromatic Carbons (δ 120-140 ppm): Six distinct signals are expected. The carbons directly attached to the electron-withdrawing Cl and CF₃ groups will be significantly affected. The carbon of the CF₃ group will appear as a quartet due to C-F coupling.

-

Methylene Carbon (δ ~64 ppm): The benzylic -CH₂OH carbon will appear in this region.

-

Trifluoromethyl Carbon (δ ~124 ppm): The CF₃ carbon itself will appear as a prominent quartet with a large coupling constant (¹JCF ≈ 272 Hz).[7]

-

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the compound's functional groups.[8][9]

-

O-H Stretch (3200-3500 cm⁻¹): A strong, broad absorption band characteristic of the hydroxyl group's hydrogen bonding.

-

C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Weaker absorptions from the C-H bonds on the benzene ring.

-

C-H Stretch (Aliphatic) (2850-2960 cm⁻¹): Absorptions corresponding to the methylene (-CH₂) group.

-

C=C Stretch (Aromatic) (~1600 cm⁻¹): Peaks indicating the benzene ring.

-

C-F Stretch (1000-1350 cm⁻¹): Very strong, characteristic absorption bands for the trifluoromethyl group.

-

C-Cl Stretch (700-850 cm⁻¹): A moderate to strong absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming molecular weight and elemental composition.

-

Molecular Ion (M⁺): The spectrum will show a molecular ion peak at m/z 210.

-

Isotopic Pattern: A key feature will be the M+2 peak at m/z 212, with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

-

Fragmentation: Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and the formation of a stable tropylium-like ion. The primary fragment would likely be the benzylic cation [M-OH]⁺ at m/z 193.

Synthesis and Chemical Reactivity

The utility of this compound stems from its predictable reactivity, allowing for its incorporation into more complex molecular architectures.

Synthetic Pathway: A Standard Protocol

A common and reliable method for synthesizing this compound is through the reduction of the corresponding aldehyde, 3-chloro-4-(trifluoromethyl)benzaldehyde. This transformation is typically achieved with a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Reduction of 3-chloro-4-(trifluoromethyl)benzaldehyde

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol or ethanol.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This is a critical step to control the exothermic reaction and prevent side reactions.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. The causality here is that a slow addition maintains control over the hydride delivery.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3) to neutralize excess NaBH₄ and hydrolyze the borate ester intermediate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Caption: A typical synthetic workflow for preparing the target alcohol.

Core Reactivity

The compound's reactivity is dominated by its hydroxyl group and the activated benzylic position.

-

Oxidation: The primary alcohol can be oxidized to 3-chloro-4-(trifluoromethyl)benzaldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the corresponding carboxylic acid with stronger oxidants like potassium permanganate (KMnO₄).

-

Esterification & Etherification: The hydroxyl group readily reacts with carboxylic acids (or their activated derivatives like acyl chlorides) to form esters, and with alkyl halides under basic conditions to form ethers.[4]

-

Halogenation: The alcohol can be converted to the more reactive 3-chloro-4-(trifluoromethyl)benzyl chloride or bromide using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively.[4][10] This is a key step for subsequent nucleophilic substitution reactions.

Caption: Key reactions involving the benzylic alcohol functional group.

Applications in Medicinal Chemistry

Halogenated and trifluoromethyl-substituted aromatic compounds are foundational in drug discovery.[11] this compound serves as a crucial intermediate in synthesizing complex molecules with potential therapeutic activity.

A notable application is in the development of novel anti-tuberculosis agents. For instance, it has been used as a precursor in the synthesis of piperidinol derivatives. In one such synthesis, the benzyl alcohol is first converted to a benzyl halide, which then reacts with a piperidinol core to assemble the final drug candidate.[11] This highlights the compound's role as a reliable building block for introducing the 3-chloro-4-(trifluoromethyl)phenyl moiety, which is often critical for achieving the desired biological activity.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is non-negotiable. This compound is classified as an irritant.[5][12]

Hazard Identification:

-

H315: Causes skin irritation.[12]

-

H319: Causes serious eye irritation.[12]

-

H335: May cause respiratory irritation.[12]

Protocol for Safe Handling and Storage:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

-

Handling: Avoid contact with skin, eyes, and clothing.[15][16] Do not breathe dust or vapor.[13] Keep away from heat, sparks, and open flames.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][17]

-

Disposal: Dispose of waste materials in accordance with all applicable local, regional, and national regulations.[13]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for advanced organic synthesis. Its unique electronic and steric properties, conferred by the trifluoromethyl and chloro substituents, make it a valuable asset in the synthesis of pharmaceuticals and other high-value materials. A thorough understanding of its spectroscopic characteristics, reactivity, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - this compound (C8H6ClF3O) [pubchemlite.lcsb.uni.lu]

- 3. parchem.com [parchem.com]

- 4. Buy 3-Chloro-alpha,4-bis(trifluoromethyl)benzyl Alcohol [smolecule.com]

- 5. Page loading... [guidechem.com]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. 3-(Trifluoromethyl)benzyl alcohol(349-75-7) IR Spectrum [m.chemicalbook.com]

- 9. 4-(Trifluoromethyl)benzyl alcohol(349-95-1) IR Spectrum [chemicalbook.com]

- 10. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemical-label.com [chemical-label.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. staging.keyorganics.net [staging.keyorganics.net]

- 15. multimedia.3m.com [multimedia.3m.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.pt [fishersci.pt]

Rimonabant: A Comprehensive Technical Guide on the First-in-Class CB1 Receptor Antagonist

An In-depth Exploration of the Physicochemical Properties, Structure, Mechanism of Action, and Synthetic Pathways of a Pioneering but Controversial Therapeutic Agent.

Introduction

Rimonabant, known by the trade names Acomplia and Zimulti, is a seminal molecule in the field of metabolic and central nervous system research.[1] Identified by the CAS number 168273-06-1, this synthetic ligand was the first selective cannabinoid CB1 receptor antagonist to be approved for clinical use.[1][2][3] Its development by Sanofi-Aventis marked a significant milestone in targeting the endocannabinoid system for therapeutic benefit, primarily for the management of obesity and related cardiometabolic risk factors.[1][4][5]

Initially lauded for its novel mechanism of action and efficacy in promoting weight loss and improving metabolic profiles, Rimonabant's journey was ultimately cut short.[5][6][7] Concerns over serious psychiatric side effects, including depression and suicidal ideation, led to its withdrawal from the worldwide market in 2008.[1][8][9] Despite its clinical discontinuation, Rimonabant remains a critical research tool for elucidating the physiological and pathophysiological roles of the endocannabinoid system. This guide provides a detailed technical overview of Rimonabant, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

Rimonabant is a 1,5-diarylpyrazole derivative with a complex molecular architecture that dictates its interaction with the CB1 receptor.[3][10] Its chemical name is 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.[1]

Chemical Structure

The molecule's structure is characterized by a central pyrazole ring substituted with distinct aromatic and aliphatic moieties. These substitutions are crucial for its high affinity and selectivity for the CB1 receptor.

Caption: 2D representation of the chemical structure of Rimonabant.

Physicochemical Data

A summary of the key physicochemical properties of Rimonabant is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | [1] |

| Molecular Formula | C22H21Cl3N4O | [3] |

| Molecular Weight | 463.79 g/mol | [11] |

| CAS Number | 168273-06-1 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 156-158 °C | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. Insoluble in water. | |

| Protein Binding | Nearly 100% | [1] |

| Metabolism | Hepatic, primarily involving the CYP3A4 enzyme system. | [1] |

| Elimination Half-life | Variable: 6 to 9 days in individuals with a normal BMI, and up to 16 days in those with a BMI >30. | [1] |

| Excretion | Primarily fecal (86%) with a small portion via renal excretion (3%). | [1] |

Mechanism of Action: A Dual-Faceted Interaction with the CB1 Receptor

Rimonabant exerts its pharmacological effects primarily through its interaction with the cannabinoid receptor type 1 (CB1).[1][6][12] The CB1 receptors are predominantly located in the central nervous system but are also present in various peripheral tissues, including adipose tissue, the liver, and muscles.[12]

The mechanism of action is twofold:

-

Antagonism: Rimonabant competitively binds to the CB1 receptor, blocking the binding and subsequent signaling of endogenous cannabinoids (endocannabinoids) such as anandamide and 2-arachidonoylglycerol (2-AG).[12] This blockade attenuates the physiological effects mediated by the endocannabinoid system, including appetite stimulation.[6][12]

-

Inverse Agonism: Beyond simple blockade, Rimonabant is also classified as an inverse agonist.[1][13] This means that it not only prevents the action of agonists but also independently suppresses the basal, constitutive activity of the CB1 receptor, leading to a reduction in downstream signaling even in the absence of an agonist.[13][14][15] The interaction with Lys 3.28(192) within the receptor is thought to be crucial for its inverse agonistic properties.[16]

This dual action on the CB1 receptor leads to a decrease in appetite and an increase in satiety, contributing to weight loss.[6] Furthermore, by acting on peripheral CB1 receptors, Rimonabant was shown to improve lipid and glucose metabolism.[6][12]

Caption: Simplified signaling pathway of Rimonabant at the CB1 receptor.

Synthesis and Manufacturing

Several synthetic routes for Rimonabant have been developed, aiming for efficiency and cost-effectiveness on a large scale.[11][17] A common approach involves the condensation of 4-chloropropiophenone with diethyl oxalate to form a diketo ester intermediate.[11] This intermediate then undergoes a series of reactions, including cyclization with 2,4-dichlorophenylhydrazine and subsequent amidation with 1-aminopiperidine, to yield the final product.[11][17]

Caption: A generalized workflow for the synthesis of Rimonabant.

Experimental Protocols: Analytical Characterization

The robust analytical characterization of Rimonabant is crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods employed.

Protocol: Quantification of Rimonabant in Human Plasma by LC-MS/MS

This protocol provides a validated method for the sensitive quantification of Rimonabant in biological matrices.[18]

Objective: To accurately measure the concentration of Rimonabant in human plasma for pharmacokinetic analysis.

Methodology:

-

Sample Preparation:

-

To 100 µL of human plasma, add an internal standard (e.g., a structural analog of Rimonabant).

-

Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Vortex and centrifuge the samples to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Rimonabant: m/z 463 → 363.[18]

-

Internal Standard: Dependent on the chosen standard.

-

-

Data Analysis: Quantify Rimonabant concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. A typical linear dynamic range is 0.1-100 ng/mL in human plasma.[18]

Applications in Research and Drug Development

Despite its withdrawal from the market, Rimonabant remains a valuable tool in preclinical research. It is widely used to investigate the role of the endocannabinoid system in a variety of physiological processes, including:

-

Metabolic Disorders: Studying the effects of CB1 receptor blockade on obesity, type 2 diabetes, and dyslipidemia.[5][6]

-

Neuroscience: Exploring the involvement of the endocannabinoid system in addiction, memory, and mood disorders.[2]

-

Oncology: Investigating the potential anti-proliferative effects of CB1 receptor antagonism in certain cancers.[15]

The challenges encountered with Rimonabant have also guided the development of new generations of CB1 receptor antagonists with improved safety profiles, such as peripherally restricted antagonists that do not cross the blood-brain barrier, thereby avoiding the psychiatric side effects.

Conclusion

Rimonabant represents a landmark in the therapeutic targeting of the endocannabinoid system. Its story underscores the delicate balance between efficacy and safety in drug development. While its clinical use was short-lived due to significant safety concerns, the scientific knowledge gained from its development and subsequent research continues to fuel advancements in our understanding of the endocannabinoid system and the pursuit of safer and more effective therapies for metabolic and neurological disorders.

References

- 1. Rimonabant - Wikipedia [en.wikipedia.org]

- 2. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. news.sanofi.us [news.sanofi.us]

- 5. Rimonabant hydrochloride: an investigational agent for the management of cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Seventeen years since rimonabant's downfall: reassessing its suicidality risk profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A method for parallel solid-phase synthesis of iodinated analogs of the cannabinoid receptor type I (CB₁) inverse agonist rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 13. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Validated stability-indicating RP-HPLC method for the determination of rimonabant in a pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloro-4-(trifluoromethyl)benzyl alcohol mechanism of action

An In-Depth Technical Guide to the Putative Mechanisms of Action and Research Avenues for 3-Chloro-4-(trifluoromethyl)benzyl Alcohol

Foreword: Charting the Unexplored Biological Landscape

To the dedicated researcher, scientist, and drug development professional, this document serves not as a definitive encyclopedia on the mechanism of action of this compound, but rather as a comprehensive guide to its potential biological activities and a strategic blueprint for their elucidation. As of this writing, the scientific literature lacks specific studies detailing the precise molecular targets and signaling pathways of this compound. This guide, therefore, adopts a first-principles approach, deconstructing the molecule into its core chemical motifs to build a robust framework of scientifically-grounded hypotheses. We will leverage established knowledge in medicinal chemistry and toxicology to infer potential mechanisms and, critically, to outline a rigorous, multi-faceted research program designed to systematically uncover the compound's true biological function. This is a guide for the explorer, providing the maps and tools necessary to venture into uncharted territory.

Molecular Profile and Physicochemical Landscape

This compound is a halogenated aromatic alcohol with the molecular formula C₈H₆ClF₃O.[1] Its structure is characterized by a benzyl alcohol core, substituted with a chlorine atom at the 3-position and a trifluoromethyl (CF₃) group at the 4-position of the phenyl ring. These substitutions are not trivial; they profoundly influence the molecule's electronic, steric, and lipophilic properties, which in turn dictate its potential biological interactions.

| Property | Value/Description | Source |

| Molecular Formula | C₈H₆ClF₃O | [1] |

| Molecular Weight | 210.58 g/mol | [2] |

| Predicted XlogP | 2.5 | [1] |

| Known Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [3] |

The presence of both the chloro and trifluoromethyl groups significantly increases the lipophilicity (as indicated by the predicted XlogP) compared to unsubstituted benzyl alcohol. This suggests an enhanced ability to cross biological membranes, a critical property for accessing intracellular targets.[4][5]

-

Trifluoromethyl Group : This powerful electron-withdrawing group deactivates the aromatic ring and is known to enhance metabolic stability by making the molecule less susceptible to enzymatic degradation (e.g., by cytochrome P450 enzymes).[4][6] Its inclusion is a well-established strategy in drug design to increase a compound's half-life and bioavailability.[6][7] The CF₃ group can also modulate binding affinity to protein targets through unique electrostatic and hydrophobic interactions.[6][8]

-

Chlorine Atom : As a halogen, chlorine also increases lipophilicity and can participate in halogen bonding—a specific type of non-covalent interaction with biological macromolecules that can enhance binding affinity and selectivity.[5][9][10] The position of the chlorine atom can polarize the phenyl ring, further influencing interactions within a protein's binding pocket.[9]

Postulated Mechanisms of Action: An Evidence-Based Extrapolation

Given the absence of direct mechanistic data, we can postulate several potential mechanisms of action by considering the compound's structural components.

Membrane Disruption and Solvent Effects (Benzyl Alcohol Analogy)

The foundational structure, benzyl alcohol, is known to exert biological effects through non-specific mechanisms. It functions as a solvent and, at sufficient concentrations, can disrupt the integrity of microbial cell membranes, leading to its use as an antimicrobial preservative.[11] It also acts as a pediculicide by physically blocking the respiratory spiracles of lice, causing asphyxiation.[12]

-

Hypothesis 1 : this compound may act as a potent membrane-disrupting agent. Its increased lipophilicity compared to benzyl alcohol could enhance its partitioning into and disruption of the lipid bilayer of cells, potentially leading to cytotoxicity. This could be a general, non-receptor-mediated mechanism of toxicity.

Interaction with Specific Protein Targets (Medicinal Chemistry Principles)

The specific substitution pattern on the phenyl ring suggests the potential for more targeted interactions than those of simple benzyl alcohol. The chloro and CF₃ groups are frequently incorporated into drug candidates to optimize binding to specific protein targets.[8][13][14]

-

Hypothesis 2 : The compound may act as a ligand for specific protein receptors or an inhibitor of key enzymes. The trifluoromethyl and chloro substituents could serve as critical pharmacophores that fit into hydrophobic and/or halogen-bonding pockets of a target protein. Potential target classes could include kinases, ion channels, or nuclear receptors, where halogenated aromatic moieties are common. The electron-withdrawing nature of the substituents would also influence the acidity of the benzylic alcohol proton, potentially affecting hydrogen bonding interactions with a receptor.[6][9]

Metabolic Activation to Reactive Intermediates

While the CF₃ group is known to enhance metabolic stability, the benzyl alcohol moiety itself can be metabolized. In healthy individuals, benzyl alcohol is rapidly oxidized to benzoic acid.[11][12]

-

Hypothesis 3 : this compound could be a pro-drug, requiring metabolic activation to exert its primary biological effect. Oxidation of the alcohol to the corresponding benzaldehyde or benzoic acid derivative could be a key step. These metabolites would have different electronic and steric profiles, potentially interacting with different biological targets than the parent alcohol. Conversely, aberrant metabolism could lead to the formation of toxic reactive intermediates.

A Proposed Research Program for Mechanistic Elucidation

To move from hypothesis to evidence, a structured experimental workflow is required. The following sections detail a proposed research program for systematically investigating the mechanism of action of this compound.

Phase 1: Foundational Activity Screening and Cytotoxicity Profiling

The initial phase aims to determine if the compound has any specific biological activity beyond non-specific toxicity and to establish a therapeutic window.

Experimental Protocol: High-Throughput Cellular Viability Assay

-

Cell Line Selection : Utilize a diverse panel of human cell lines representing different tissues (e.g., HepG2 for liver, A549 for lung, HEK293 for kidney, a panel of cancer cell lines).

-

Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM down to 1 nM).

-

Cell Plating : Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treatment : Treat cells with the compound dilution series for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

-

Viability Assessment : Use a resazurin-based assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo) to quantify cell viability according to the manufacturer's protocol.

-

Data Analysis : Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line and time point.

Data Presentation: Cellular Viability IC₅₀ Values

| Cell Line | IC₅₀ at 24h (µM) | IC₅₀ at 48h (µM) | IC₅₀ at 72h (µM) |

| HepG2 | Experimental Data | Experimental Data | Experimental Data |

| A549 | Experimental Data | Experimental Data | Experimental Data |

| HEK293 | Experimental Data | Experimental Data | Experimental Data |

Causality and Interpretation : A broad, low-micromolar cytotoxicity across all cell lines might suggest a non-specific mechanism like membrane disruption (Hypothesis 1). Conversely, potent activity in a specific cell line or lineage would suggest a more targeted mechanism (Hypothesis 2), guiding the selection of systems for further study.

Workflow Diagram: Phase 1 Screening

Caption: Phase 1 workflow to assess general cytotoxicity vs. specific activity.

Phase 2: Target Identification and Pathway Analysis

If Phase 1 suggests a targeted mechanism, the next step is to identify the molecular target(s) and affected pathways.

Experimental Protocol: Affinity-Based Target Identification using Chemical Proteomics

-

Probe Synthesis : Synthesize a derivative of this compound that incorporates a reactive group (e.g., a photo-affinity label like a diazirine) and a reporter tag (e.g., a biotin handle via a linker attached to the alcohol). A non-reactive, non-tagged version should be used as a competitor.

-

Cell Lysate Preparation : Prepare proteome extracts from the sensitive cell line identified in Phase 1.

-

Probe Incubation : Incubate the cell lysate with the biotinylated probe in the presence and absence of an excess of the non-tagged competitor compound.

-

Photo-Crosslinking : Irradiate the samples with UV light to covalently link the probe to its binding partners.

-

Protein Enrichment : Use streptavidin-coated beads to pull down the biotinylated probe-protein complexes.

-

Proteolytic Digestion and Mass Spectrometry : Elute the bound proteins, digest them into peptides (e.g., with trypsin), and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis : Identify proteins that are significantly enriched in the probe-treated sample compared to the competitor-treated sample. These are the candidate binding partners.

Workflow Diagram: Target Identification

References

- 1. PubChemLite - this compound (C8H6ClF3O) [pubchemlite.lcsb.uni.lu]

- 2. 3-chloro-benzyl alcohol | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemical-label.com [chemical-label.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]

- 11. medlabgear.com [medlabgear.com]

- 12. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]

- 14. m.youtube.com [m.youtube.com]

Navigating the Solution: A Technical Guide to the Solubility of 3-Chloro-4-(trifluoromethyl)benzyl Alcohol in Organic Solvents

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility of 3-chloro-4-(trifluoromethyl)benzyl alcohol. Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and various pharmaceutical applications. This document provides a detailed exploration of the theoretical and practical aspects of its solubility in common organic solvents.

Introduction: The Significance of this compound in Research and Development

This compound is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its unique molecular structure, featuring a chlorinated and trifluoromethylated aromatic ring, imparts specific physicochemical properties that are advantageous in drug design. The trifluoromethyl group, in particular, is known to enhance metabolic stability and membrane permeability of drug candidates.[2][3]

A thorough understanding of the solubility of this compound in various organic solvents is paramount for several reasons:

-

Reaction Kinetics and Purity: The choice of solvent directly impacts reaction rates, equilibrium positions, and the ease of purification of reaction products.

-

Formulation Development: For APIs, solubility in different solvent systems is a critical determinant of bioavailability and the feasibility of various dosage forms.

-

Crystallization and Polymorphism: Controlling the solubility is essential for developing efficient crystallization processes and for isolating the desired polymorphic form of a substance.

This guide will delve into the molecular characteristics that govern the solubility of this compound, provide a predictive framework for its behavior in different solvent classes, and present a standardized protocol for its experimental determination.

Theoretical Framework: Understanding the Molecular Drivers of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that a solute will dissolve best in a solvent that has similar intermolecular forces. The solubility of this compound is a result of the interplay between its different structural motifs: the benzyl alcohol group, the chloro substituent, and the trifluoromethyl group.

-

Benzyl Alcohol Moiety: The hydroxyl (-OH) group of the benzyl alcohol is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents like alcohols.[4]

-

Aromatic Ring, Chloro, and Trifluoromethyl Groups: The benzene ring itself is nonpolar. The presence of the electron-withdrawing chloro and trifluoromethyl groups increases the molecule's overall lipophilicity.[2][3] The trifluoromethyl group is particularly effective at increasing solubility in non-polar, lipid-like environments.[2][5]

Based on these features, a qualitative prediction of solubility in different classes of organic solvents can be made.

Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with these solvents.[4] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High to Moderate | These solvents can act as hydrogen bond acceptors and have dipole-dipole interactions with the solute. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of the solute will have favorable π-π stacking interactions with these solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | The "like dissolves like" principle suggests good solubility due to similar polarities and the presence of chlorine. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents are of intermediate polarity and can act as hydrogen bond acceptors. |

| Alkanes | Hexane, Heptane | Low | The significant polarity of the benzyl alcohol moiety will limit solubility in these highly nonpolar solvents. |

Quantitative Solubility Determination: An Experimental Protocol

To obtain precise solubility data, a standardized experimental procedure is essential. The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[1][6][7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for solubility determination.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. It is advisable to determine the time to reach equilibrium by taking samples at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) and analyzing the concentration until it plateaus.[8]

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE). This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the solute in the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective application in research and development. This guide has provided a theoretical basis for understanding its solubility, a predictive framework for its behavior in various solvent classes, and a detailed, robust experimental protocol for its quantitative determination. By leveraging this information, researchers can make informed decisions regarding solvent selection, leading to optimized reaction conditions, improved purification processes, and more effective formulation strategies.

References

- 1. Solubility Measurements | USP-NF [uspnf.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. who.int [who.int]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to the Safe Handling of 3-Chloro-4-(trifluoromethyl)benzyl Alcohol

This guide provides a comprehensive overview of the essential safety and handling protocols for 3-Chloro-4-(trifluoromethyl)benzyl alcohol, a key intermediate in contemporary pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The protocols and recommendations herein are grounded in established safety standards for halogenated and trifluoromethylated aromatic compounds.

Understanding the Hazard Profile

This compound is a substituted aromatic alcohol. The presence of a trifluoromethyl group and a chlorine atom on the benzene ring significantly influences its reactivity, physicochemical properties, and toxicological profile. While specific toxicological data for this exact molecule is not extensively published, a robust safety protocol can be developed by examining data from structurally analogous compounds.

Hazard Classification: Based on data from similar compounds, this compound should be treated as a hazardous substance.[1][2] The primary hazards include:

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]

Signal Word: Warning[1]

Physicochemical Properties of Analogous Compounds

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes key data for structurally related benzyl alcohol derivatives.

| Property | 4-(Trifluoromethyl)benzyl alcohol | 3-(Trifluoromethyl)benzyl alcohol | Benzyl Alcohol |

| Physical State | Solid or Liquid[1][4] | Liquid[5][6] | Liquid[7] |

| Appearance | White solid or Colorless to light yellow liquid[1][4] | Colorless[5][6] | Colorless, Clear Liquid[8] |

| Melting Point | 18 - 20 °C / 64.4 - 68 °F[1][4] | No data available[5] | -15 °C |

| Boiling Point | 78 - 80 °C / 172.4 - 176 °F @ 4 mmHg[1][4] | 68 °C / 154.4 °F @ 2 mmHg[5] | 205 °C |

| Flash Point | 100 °C / 212 °F[1] | 84 °C / 183.2 °F[5] | 101 °C |

| Specific Gravity | 1.286 g/mL[4] | 1.290[5] | 1.044 |

| Solubility | No information available[1][5] | Sparingly soluble in water[8] | Sparingly soluble in water[8] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is crucial.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by isolating the hazard from the operator.

-

Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood.[3][9] This is critical for preventing the inhalation of vapors or aerosols.[2]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[7][9]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and regularly tested.[10][11]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE should be based on a thorough risk assessment of the procedures being performed.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[8] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][9]

-

Skin Protection:

-

Gloves: Wear nitrile or other impervious gloves.[8] It is imperative to check the glove manufacturer's compatibility chart. Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after removal.[2][7]

-

Lab Coat: A lab coat must be worn at all times.[8] For larger scale operations, a chemical-resistant apron is recommended.[11]

-

-

Respiratory Protection: Generally not required when working in a functional fume hood.[8] However, if engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge should be used.[7][10]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and maintaining the chemical's purity.

Handling

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[7][10]

-

Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][5]

-

Hygiene: Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][7]

-

Grounding: For transfers of larger quantities, ensure that containers are properly grounded to prevent static discharge.[12]

Storage

-

Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[1][3]

-

Incompatibilities: Store away from strong oxidizing agents, acid anhydrides, and acid chlorides.[1][10]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[5][10]

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is essential.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][11] If skin irritation persists, seek medical attention.[1][10]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][7] If breathing is difficult or stops, provide artificial respiration.[5][11] Seek immediate medical attention.[5][7]

-

Ingestion: Do not induce vomiting.[3] Rinse the mouth with water.[2][7] Seek immediate medical attention.[5][11]

Spill Response

-

Small Spills:

-

Large Spills:

Waste Disposal

Chemical waste must be managed responsibly to protect the environment.

-

Classification: This material should be treated as hazardous waste.[10]

-

Disposal: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1][3] This should be done through an approved waste disposal plant.[1][5] Do not dispose of it down the drain.[2][3]

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice. This involves a thorough understanding of its potential hazards, the consistent use of engineering controls and personal protective equipment, and preparedness for emergency situations. By integrating these safety protocols into all experimental workflows, researchers can mitigate risks and foster a secure research environment.

References

- 1. fishersci.com [fishersci.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. staging.keyorganics.net [staging.keyorganics.net]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. pccarx.com [pccarx.com]

- 9. greenfield.com [greenfield.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. agilent.com [agilent.com]

Discovery of 3-Chloro-4-(trifluoromethyl)benzyl alcohol derivatives

An In-Depth Technical Guide to the Synthesis and Derivatization of 3-Chloro-4-(trifluoromethyl)benzyl Alcohol for Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Scaffolds in Modern Medicinal Chemistry

The incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into molecular frameworks is a cornerstone of modern drug design.[1][2] These modifications are not trivial embellishments; they are strategic interventions that profoundly influence a molecule's physicochemical properties. The trifluoromethyl group, in particular, is a powerful modulator of lipophilicity, metabolic stability, and binding affinity, often enhancing a drug candidate's overall pharmacokinetic and pharmacodynamic profile.[1][3][4]

Within this context, the 3-Chloro-4-(trifluoromethyl)benzyl scaffold has emerged as a particularly valuable building block. Its unique substitution pattern—an electron-withdrawing trifluoromethyl group and a moderately deactivating chloro group—creates a distinct electronic environment that can be exploited for targeted molecular design. Derivatives of this core structure have shown promise in various therapeutic areas, notably as potent antagonists for targets like the Transient Receptor Potential Vanilloid 1 (TRPV1), a key mediator in pain signaling.[5]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, strategic considerations for synthetic pathway selection, and the practical execution of derivatization strategies. We will explore the synthesis of the core this compound and detail the key reaction pathways for creating diverse libraries of its derivatives, thereby empowering chemists to unlock the full potential of this versatile scaffold.

Part 1: Synthesis of the Core Intermediate: this compound

The efficient synthesis of the starting alcohol is paramount. The choice of route is often a balance between precursor availability, reaction scalability, and safety considerations. Two principal pathways dominate the preparation of this core intermediate: the reduction of a carboxylic acid or the reduction of an aldehyde.

Synthetic Pathway Overview

The primary routes begin from either 3-chloro-4-(trifluoromethyl)benzoic acid or 3-chloro-4-(trifluoromethyl)benzaldehyde. The aldehyde itself is a key intermediate that can be synthesized from more readily available precursors.

Caption: Primary synthetic routes to the core alcohol.

Route A: Reduction from 3-Chloro-4-(trifluoromethyl)benzoic acid

Direct reduction of the carboxylic acid is a chemically straightforward approach.

-

Mechanism & Reagents: This transformation is typically achieved using powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) and diborane (B₂H₆) are highly effective for this purpose.[6] The choice between them often hinges on safety and scale. LiAlH₄ is extremely reactive with protic solvents (like water) and requires stringent anhydrous conditions. Diborane, while also requiring careful handling, can sometimes offer a milder alternative.

-

Causality Behind Experimental Choice: While effective, the use of reagents like LiAlH₄ on an industrial scale necessitates significant safety infrastructure due to their pyrophoric nature and violent reaction with water.[7] For laboratory-scale synthesis, it remains a viable and high-yielding option when executed with appropriate precautions.

Route B: Reduction from 3-Chloro-4-(trifluoromethyl)benzaldehyde

This two-step approach is often preferred for its versatility and the milder conditions used in the final reduction step.

-

Step 1: Synthesis of the Aldehyde Precursor:

-

Palladium-Catalyzed Formylation: Starting from an aryl halide, such as 3-chloro-4-(trifluoromethyl)bromobenzene, this method introduces the aldehyde group using carbon monoxide and a formate salt (e.g., sodium formate) in the presence of a palladium catalyst.[6] This method is elegant but requires handling of CO gas and a precious metal catalyst.

-

Grignard Reaction: An alternative involves preparing a Grignard reagent from the corresponding aryl halide and reacting it with a formylating agent like N,N-dimethylformamide (DMF) or triethyl orthoformate.[7][8] This is a classic and robust method for C-C bond formation.

-

-

Step 2: Reduction of the Aldehyde:

-

Mechanism & Reagents: The reduction of the aldehyde to the primary alcohol is a standard transformation. Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is the most common, cost-effective, and safe method for this step. Its selectivity for aldehydes over other reducible groups (like esters) is a key advantage. Catalytic hydrogenation (H₂ gas over a palladium or platinum catalyst) is another clean and efficient method, particularly suitable for large-scale production.[6]

-

Comparison of Synthetic Routes

| Feature | Route A (Carboxylic Acid Reduction) | Route B (Benzaldehyde Reduction) |

| Starting Material | 3-Chloro-4-(trifluoromethyl)benzoic acid | 3-Chloro-4-(trifluoromethyl)aryl halide |

| Key Reagents | LiAlH₄, B₂H₆ | Pd catalyst, CO, NaBH₄, H₂ |

| Safety Profile | High (Pyrophoric hydrides) | Moderate (CO gas, hydrogenation pressure) |

| Scalability | Challenging due to safety | More favorable for industrial scale |

| Yield | Generally high | High over two steps |

Detailed Protocol: Reduction of 3-Chloro-4-(trifluoromethyl)benzaldehyde with NaBH₄

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (MeOH) at room temperature.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent side reactions.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. The portion-wise addition maintains control over the reaction rate and temperature.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the pH is acidic and gas evolution ceases. This step neutralizes the excess NaBH₄ and the borate esters formed.

-

Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound, which can be further purified by silica gel chromatography if necessary.

Part 2: Core Derivatization Strategies

With the core alcohol in hand, a multitude of derivatives can be accessed. The hydroxyl group is a versatile handle for introducing a wide range of functionalities through etherification, esterification, or conversion to a leaving group for subsequent nucleophilic substitution.

Caption: Key derivatization pathways from the core alcohol.

O-Alkylation: Synthesis of Benzyl Ethers

Ether linkages are common in drug molecules due to their relative metabolic stability.

-

Mechanism & Rationale: The Williamson ether synthesis is the most common method. The benzyl alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide (R-X) in an Sₙ2 reaction. The choice of a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation without competing side reactions. Aprotic polar solvents like THF or DMF are ideal as they solvate the cation without interfering with the nucleophile.

-

Alternative Catalytic Methods: Eco-friendly approaches using iron(II/III) chloride as a catalyst have been developed for the etherification of benzyl alcohols.[9][10] These methods can offer milder conditions and avoid the use of stoichiometric strong bases.[11]

Esterification: Synthesis of Benzyl Esters

Ester derivatives can serve as final compounds or as prodrugs that are hydrolyzed in vivo to release an active carboxylic acid.

-

Mechanism & Rationale:

-

Fischer Esterification: This classic method involves reacting the benzyl alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄).[12] The reaction is reversible, and water must often be removed to drive it to completion. It is best suited for simple, robust substrates.

-

Acylation with Acyl Halides/Anhydrides: A more reactive and generally irreversible method involves reacting the alcohol with an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine. The base neutralizes the HCl or carboxylic acid byproduct. This is a highly reliable and broadly applicable method.[13][14]

-

Halogenation and Nucleophilic Substitution: A Gateway to Diverse Functionality

This two-step sequence is arguably the most powerful strategy for generating a large, diverse library of derivatives from the core alcohol.

-

Step 1: Conversion to Benzyl Halides: The hydroxyl group is a poor leaving group. It must first be converted into a good leaving group, typically a halide.

-

Reagents: Thionyl chloride (SOCl₂) is used to synthesize the benzyl chloride, while phosphorus tribromide (PBr₃) is used for the benzyl bromide. These reagents are highly effective and the byproducts are easily removed.

-

-

Step 2: Nucleophilic Substitution: Benzyl halides are highly reactive towards nucleophiles. They can react via both Sₙ1 and Sₙ2 mechanisms, as the benzylic carbocation (Sₙ1) and the Sₙ2 transition state are both stabilized by the adjacent aromatic ring.[15][16][17] The reaction conditions (solvent, nucleophile concentration) can often be tuned to favor one pathway.

-

Amine Synthesis: Reaction with primary or secondary amines yields the corresponding secondary or tertiary benzylamines. This is a fundamental transformation in medicinal chemistry, as the basic nitrogen atom is a key pharmacophoric feature.[5]

-

Thioether Synthesis: Reaction with thiols (in the presence of a base to form the more nucleophilic thiolate) provides thioethers.

-

Other Nucleophiles: A vast array of other nucleophiles, such as azide, cyanide, and carboxylates, can be used to generate a wide spectrum of derivatives.[18][19]

-

Detailed Protocol: Synthesis of a 3-Chloro-4-(trifluoromethyl)benzyl Amine

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

-

Halogenation: In a flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. Upon completion, carefully remove the solvent and excess SOCl₂ under reduced pressure to yield the crude benzyl chloride, which is often used directly in the next step.

-

Nucleophilic Substitution: Dissolve the crude 3-Chloro-4-(trifluoromethyl)benzyl chloride in a polar aprotic solvent like acetonitrile or DMF. Add the desired amine (e.g., piperidine, 2.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.5 eq) to act as an acid scavenger.

-

Reaction: Heat the mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete by TLC/LC-MS analysis. The elevated temperature is often required to drive the substitution to completion.

-

Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude amine can be purified by silica gel column chromatography to yield the final product.

Part 3: Characterization and Applications

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of all synthesized derivatives.

| Technique | Purpose | Expected Data for a Representative Derivative |

| ¹H NMR | Structural elucidation, proton environment | Diagnostic benzylic protons (singlet, ~4.5-5.5 ppm), aromatic protons (multiplets, ~7.4-7.8 ppm), and protons from the newly introduced group. |

| ¹³C NMR | Carbon skeleton confirmation | Benzylic carbon (~65-75 ppm), aromatic carbons (including C-Cl and C-CF₃), and carbons from the new moiety. |

| ¹⁹F NMR | Confirmation of trifluoromethyl group | A singlet around -60 to -65 ppm (relative to CFCl₃). |

| Mass Spec (MS) | Molecular weight confirmation | A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated mass, with a characteristic isotopic pattern for the chlorine atom (M and M+2 in ~3:1 ratio). |

| HPLC | Purity assessment | A single major peak indicating >95% purity for biological testing. |

Applications in Drug Discovery

The 3-Chloro-4-(trifluoromethyl)benzyl scaffold is a privileged structure in medicinal chemistry.

-

TRPV1 Antagonists: As previously mentioned, a significant body of research has focused on derivatives of this scaffold as potent antagonists of the TRPV1 receptor.[5] In these series, the benzyl group often serves as the "C-region" of the molecule, which interacts with a specific pocket of the receptor. The chloro and trifluoromethyl substituents are critical for modulating potency and selectivity.

-

Structure-Activity Relationship (SAR): The electronic properties of the 3-chloro-4-(trifluoromethyl)phenyl ring are key to its utility. The strong electron-withdrawing nature of the -CF₃ group can influence the pKa of nearby functional groups, affect metabolic stability by deactivating the ring towards oxidative metabolism, and participate in specific dipole-dipole or fluorine-protein interactions within a binding site.[1] The chlorine atom further modulates the electronic profile and provides steric bulk.

-

Other Potential Applications: The versatility of the scaffold makes it an attractive starting point for exploring other biological targets. Its derivatives have been investigated in the context of various signaling pathways and enzyme inhibition studies.[20] The core structure is also found in intermediates for agrochemical synthesis.[21]

Conclusion and Future Outlook

The this compound is more than just a chemical intermediate; it is a strategic platform for the discovery of novel bioactive molecules. This guide has detailed the robust synthetic pathways to this core scaffold and outlined the principal derivatization strategies—etherification, esterification, and nucleophilic substitution—that provide access to a rich chemical space.

By understanding the causality behind experimental choices, from the selection of a reducing agent to the conditions for nucleophilic substitution, researchers can efficiently and safely generate libraries of diverse derivatives. The proven success of this scaffold in developing potent TRPV1 antagonists underscores its potential. Future explorations will undoubtedly uncover new applications for these derivatives in treating a range of human diseases and in the development of advanced materials, solidifying the role of strategic fluorination in modern chemical science.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]

- 7. CN1503772A - The production method of benzyl alcohols - Google Patents [patents.google.com]

- 8. CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. Ester synthesis by esterification [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. spcmc.ac.in [spcmc.ac.in]

- 17. gacariyalur.ac.in [gacariyalur.ac.in]

- 18. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemshuttle.com [chemshuttle.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Chloro-4-(trifluoromethyl)benzyl Alcohol

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 3-Chloro-4-(trifluoromethyl)benzyl Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and its containing moieties is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with a chlorine atom on a phenyl ring, as in the case of 3-Chloro-4-(trifluoromethyl)benzyl alcohol, a versatile scaffold emerges, presenting a unique electronic and steric profile for the exploration of novel chemical entities.

This guide provides detailed application notes and protocols for the synthesis of key derivatives from this compound. As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical workflow, explaining the causality behind the choice of reagents and conditions. The protocols are designed to be self-validating, with guidance on characterization and purification, empowering researchers to confidently synthesize and evaluate these valuable derivatives.

Safety and Handling of this compound

Before commencing any experimental work, it is imperative to be fully acquainted with the safety precautions for handling this compound and the reagents outlined in these protocols.

Hazard Profile: this compound is an irritant.[2] It may cause skin, eye, and respiratory irritation. Ingestion may be harmful. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage and Handling: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Synthetic Transformations of this compound

The primary alcohol functionality of this compound is the focal point for a variety of synthetic transformations. The electron-withdrawing nature of both the chloro and trifluoromethyl groups can influence the reactivity of the benzylic position, a factor to consider when adapting general procedures.

The following sections detail protocols for four key derivatizations:

-

Esterification: To produce benzyl esters.

-

Etherification: To generate benzyl ethers.

-

Oxidation: To synthesize the corresponding benzaldehyde.

-

Chlorination: To form the benzyl chloride.

Esterification: Synthesis of 3-Chloro-4-(trifluoromethyl)benzyl Esters

Benzyl esters are common motifs in pharmacologically active molecules and can serve as prodrugs or as key intermediates. The reaction of this compound with an acyl chloride is a robust and high-yielding method for ester synthesis.

Causality of Experimental Choices:

The use of an acyl chloride as the acylating agent is preferred over a carboxylic acid (in a Fischer esterification) for this substrate due to the higher reactivity of the acyl chloride. This allows the reaction to proceed under milder conditions and generally provides higher yields, which is advantageous given the potential for side reactions with a more forcing Fischer esterification protocol. Triethylamine (TEA) is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both the starting materials and the intermediate products.

Detailed Protocol: Synthesis of 3-Chloro-4-(trifluoromethyl)benzyl Acetate

This protocol describes the synthesis of the acetate ester as a representative example. The same conditions can be adapted for other acyl chlorides.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 3-Chloro-4-(trifluoromethyl)benzyl acetate.

Self-Validation and Characterization:

The identity and purity of the synthesized ester can be confirmed by standard spectroscopic methods.

| Derivative | Expected Characterization Data |

| 3-Chloro-4-(trifluoromethyl)benzyl Acetate | ¹H NMR (CDCl₃): δ ~7.6 (s, 1H), 7.5 (d, 1H), 7.3 (d, 1H), 5.1 (s, 2H), 2.1 (s, 3H) ppm. |

| ¹³C NMR (CDCl₃): δ ~170.5, 138.0, 134.0, 131.0, 130.0 (q), 128.0, 126.0 (q), 123.0 (q), 64.0, 21.0 ppm. | |

| IR (thin film): ν ~1740 (C=O), 1230 (C-O) cm⁻¹. | |

| MS (EI): m/z calculated for C₁₀H₈ClF₃O₂. |

Etherification: Williamson Ether Synthesis of 3-Chloro-4-(trifluoromethyl)benzyl Ethers

The Williamson ether synthesis is a classic and reliable method for preparing ethers.[3][4][5] This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide.

Causality of Experimental Choices: